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Compound of Interest

Compound Name: Fasiplon

Cat. No.: B034810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of

Fasiplon, a non-benzodiazepine anxiolytic agent, at the γ-aminobutyric acid type A (GABAA)

receptor. This document details the molecular interactions, relevant experimental

methodologies, and the underlying signaling pathways, serving as a critical resource for

professionals in neuroscience research and drug development.

Introduction to Fasiplon and the GABAA Receptor
Fasiplon is a pyrazolopyrimidine derivative that exhibits anxiolytic properties through its

interaction with the GABAA receptor, the primary mediator of fast inhibitory neurotransmission

in the central nervous system. Unlike classical benzodiazepines, Fasiplon demonstrates a

more selective binding profile, suggesting the potential for a favorable side-effect profile. The

GABAA receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β,

and one γ subunit. This subunit heterogeneity gives rise to a variety of receptor subtypes with

distinct pharmacological properties and physiological roles.

Fasiplon acts as a positive allosteric modulator (PAM) of the GABAA receptor. It binds to a site

distinct from the endogenous ligand GABA, enhancing the receptor's response to GABA. This

potentiation of GABAergic inhibition leads to a hyperpolarization of the neuronal membrane,

reducing neuronal excitability and resulting in the anxiolytic effects of the drug.
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Quantitative Binding Data
A thorough review of the scientific literature did not yield a comprehensive, publicly available

dataset of Fasiplon's binding affinities (Ki) or potencies (IC50) across a range of recombinant

GABAA receptor subtypes. Such data is crucial for a complete understanding of its subtype

selectivity and pharmacological profile. For research and development purposes, it is

recommended that these values be determined empirically using the experimental protocols

outlined in the subsequent sections.

Table 1: Fasiplon Binding Affinity (Ki) at Human Recombinant GABAA Receptor Subtypes

Receptor Subtype Ki (nM)
Reference
Radioligand

Source

α1β2γ2 Data not available [3H]Flumazenil

α2β2γ2 Data not available [3H]Flumazenil

α3β2γ2 Data not available [3H]Flumazenil

α5β2γ2 Data not available [3H]Flumazenil

Table is intentionally left blank as specific quantitative data for Fasiplon was not found in

publicly available literature. The listed receptor subtypes represent common targets for

benzodiazepine-site ligands.

Fasiplon Binding Site
Fasiplon, like other non-benzodiazepine hypnotics and anxiolytics, is understood to bind to the

benzodiazepine (BZD) binding site on the GABAA receptor. This site is located at the interface

between the α and γ subunits. The specific amino acid residues within this pocket that interact

with Fasiplon would determine its affinity and subtype selectivity. The selectivity of compounds

like Fasiplon for different α subunits (α1, α2, α3, and α5) is a key determinant of their

pharmacological effects (e.g., sedative vs. anxiolytic).

Signaling Pathway of Fasiplon at the GABAA
Receptor
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Fasiplon, as a positive allosteric modulator, does not directly activate the GABAA receptor.

Instead, its binding to the α-γ subunit interface induces a conformational change that increases

the affinity of the receptor for GABA and/or enhances the efficiency of channel gating upon

GABA binding. This leads to an increased frequency of chloride ion (Cl-) channel opening,

resulting in a greater influx of Cl- into the neuron. The increased intracellular Cl- concentration

hyperpolarizes the neuron, making it less likely to fire an action potential in response to

excitatory stimuli.
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To cite this document: BenchChem. [Fasiplon Binding Sites on the GABAA Receptor: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034810#fasiplon-binding-sites-on-the-gabaa-
receptor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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